molecular formula C17H24N2O4S B5603406 N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide

N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide

Cat. No. B5603406
M. Wt: 352.5 g/mol
InChI Key: DNDOGYSCNMCPIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from commercially available precursors. For instance, a high-yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was established, involving nucleophilic substitution reaction and ester hydrolysis, indicating the versatility of pyrrolidine derivatives in synthesis (Zhihui Zhou et al., 2021).

Molecular Structure Analysis

X-ray analysis and AM1 molecular orbital methods have been used to study the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with a similar molecular structure. The analysis reveals an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group, with the molecules forming infinite one-dimensional chains through intermolecular hydrogen bonds (Surajit Banerjee et al., 2002).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including transaminations with aryl amines under acidic conditions, leading to the cyclization of enaminones to form tricyclic structures. These reactions demonstrate the reactivity of the pyrrolidine ring and its utility in synthesizing complex molecular architectures (T. Chan et al., 1990).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and crystalline structure, are critical for their application in drug development. For example, the polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide with diuretic properties indicate the importance of crystal structure in the compound's bioavailability and stability (S. Shishkina et al., 2018).

properties

IUPAC Name

N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-23-16-9-8-14(24(21,22)19-10-4-5-11-19)12-15(16)18-17(20)13-6-2-3-7-13/h8-9,12-13H,2-7,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDOGYSCNMCPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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